Methyl 2-Aminocyclobutane-1-Carboxylate: Structural Dynamics, Foldamer Integration, and Neuropharmacological Applications
Methyl 2-Aminocyclobutane-1-Carboxylate: Structural Dynamics, Foldamer Integration, and Neuropharmacological Applications
Executive Summary
Methyl 2-aminocyclobutane-1-carboxylate is a conformationally constrained, cyclic β -amino acid derivative that serves as a critical building block in advanced peptidomimetics and neuropharmacology. By locking the ϕ and ψ dihedral angles within a rigid four-membered ring, this compound severely restricts the conformational space available to a peptide backbone. This in-depth technical guide explores the physicochemical properties of methyl 2-aminocyclobutane-1-carboxylate, its utility in designing hybrid foldamers, its function as a restricted γ -aminobutyric acid (GABA) analogue, and the validated laboratory protocols required for its synthetic manipulation.
Chemical Structure and Physicochemical Properties
The cyclobutane ring introduces significant structural rigidity and inherent ring strain (approximately 26 kcal/mol due to angle distortion)[1]. The relative and absolute stereochemistry at the C1 and C2 positions dictates the spatial trajectory of the amino and carboxylate groups. The cis and trans isomers exhibit vastly different hydrogen-bonding capabilities and dihedral angle preferences, which are leveraged to force peptides into specific secondary structures.
Table 1: Key Physicochemical Properties
| Property | Value | Notes |
| Chemical Name | Methyl 2-aminocyclobutane-1-carboxylate | Base form |
| CAS Registry Number | 1316646-66-8 (Base) / 1238619-78-7 (HCl salt) | Dependent on salt form[2] |
| Molecular Formula | C 6 H 11 NO 2 | Base form |
| Molecular Weight | 129.16 g/mol | Base form |
| SMILES | O=C(C1C(N)CC1)OC | [2] |
| Ring Strain Energy | ~26 kcal/mol | Drives distinct reactivity profiles[1] |
Role in Peptidomimetics and Hybrid Foldamers
In the field of foldamer chemistry, achieving predictable, stable secondary structures (such as helices, ribbons, or β -sheets) from short oligomers is a primary objective. Methyl 2-aminocyclobutane-1-carboxylate is utilized as a rigid spacer. When oligomers are constructed by alternating this constrained β -amino acid with flexible linear residues—such as glycine, β -alanine, or GABA—the resulting hybrid foldamers exhibit highly tunable conformational biases[3].
The causality behind this tuning lies in the spacer length of the linear residue. The rigid cyclobutane ring forces a specific trajectory, while the linear segment dictates the distance between the constrained nodes. Research demonstrates that alternating cyclobutane residues with C2 or C4 linear segments induces a β -sheet-like folding, whereas a C3 spacer promotes helical folding[3].
Fig 1: Conformational bias tuning in hybrid foldamers using cyclobutane-constrained β -amino acids.
Neuropharmacological Applications: GABA Analogues
Beyond structural biology, the cyclobutane scaffold is highly relevant in neuropharmacology. The parent acid of this compound is a conformationally restricted analogue of GABA[4]. Endogenous GABA is highly flexible, allowing it to bind to various receptor subtypes (GABA A , GABA B , GABA C ) in different bioactive conformations. By synthesizing rigid analogues like cis-(2-aminocyclobutyl)acetic acid or 2-aminocyclobutane-1-carboxylic acid, researchers can map the spatial requirements of these receptor binding pockets[4].
The methyl ester serves as a crucial lipophilic prodrug or synthetic intermediate in this pipeline. Esterification masks the polar carboxylic acid, significantly enhancing the molecule's ability to cross the blood-brain barrier (BBB) during in vivo studies, after which it is hydrolyzed by endogenous esterases to the active amino acid.
Fig 2: Pharmacokinetic pathway of methyl 2-aminocyclobutane-1-carboxylate as a BBB-permeable GABA analogue prodrug.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in analytical checkpoints.
Protocol A: Synthesis of Methyl 2-aminocyclobutane-1-carboxylate Hydrochloride
Objective: Convert the zwitterionic 2-aminocyclobutane-1-carboxylic acid into its methyl ester hydrochloride salt to protect the C-terminus for subsequent peptide synthesis.
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Reaction Setup: Suspend 2-aminocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.
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Reagent Addition: Dropwise add thionyl chloride (SOCl 2 , 1.5 eq).
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Causality: SOCl 2 reacts violently with methanol to generate HCl gas in situ. This strictly anhydrous acidic environment catalyzes the esterification while simultaneously protonating the amine, preventing self-condensation (diketopiperazine formation).
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Propagation: Remove the ice bath and reflux the mixture at 65 °C for 4 hours.
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Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (silica gel, Butanol:Acetic Acid:Water 4:1:1). Stain with ninhydrin. The starting material (lower R f ) should be completely consumed.
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Workup: Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to precipitate the pure methyl ester hydrochloride salt.
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Validation Checkpoint 2 (NMR): Confirm the structure via 1 H NMR (D 2 O). Look for the appearance of a sharp singlet at ~3.75 ppm, corresponding to the new methyl ester group.
Protocol B: Peptide Coupling for Foldamer Synthesis
Objective: Couple the synthesized methyl ester to a Boc-protected linear amino acid (e.g., Boc-GABA-OH) without epimerizing the cyclobutane stereocenters.
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Activation: Dissolve Boc-GABA-OH (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.1 M) at 0 °C. Stir for 15 minutes.
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Causality: EDC/HOBt is utilized over stronger coupling agents (like HATU) to suppress the formation of oxazolone intermediates, which are the primary pathway for racemization at the α -carbon.
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Amine Free-Basing: In a separate vial, dissolve methyl 2-aminocyclobutane-1-carboxylate hydrochloride (1.0 eq) in DMF and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Add this solution to the activated acid mixture.
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Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.
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Validation Checkpoint 1 (LC-MS): Sample the reaction mixture. LC-MS must show the desired mass of the dipeptide [M+H] + and the absence of the uncoupled cyclobutane monomer.
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Purification: Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 , concentrate, and purify via flash column chromatography.
References
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Designing hybrid foldamers: the effect on the peptide conform
- versus α
- and γ -linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
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Practical Syntheses of Both Enantiomers of the Conformationally Restricted GABA Analogue cis-(2-Aminocyclobutyl)acetic Acid. European Journal of Organic Chemistry (via SciSpace). Available at:[Link]
Sources
- 1. (1R,2R)-1-Chloro-2-methylcyclobutane | 56180-91-7 | Benchchem [benchchem.com]
- 2. 1316646-66-8|methyl 2-aminocyclobutane-1-carboxylate| Ambeed [ambeed.com]
- 3. Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
